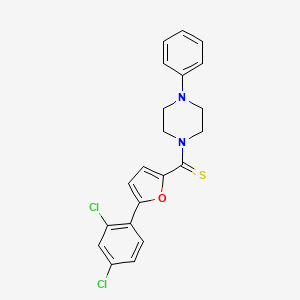

![molecular formula C13H11Cl3N4O B2615104 N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide CAS No. 256954-76-4](/img/structure/B2615104.png)

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

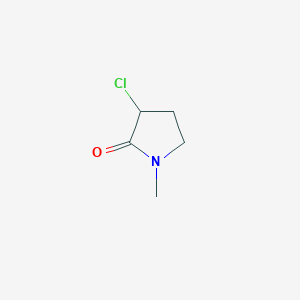

“N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide” is a chemical compound with the molecular formula C13H11Cl3N4O and a molecular weight of 345.61. It is also known as Apcin .

Molecular Structure Analysis

The molecular structure of “N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide” consists of a benzamide group attached to a trichloroethyl group via an amide linkage, and a pyrimidin-2-ylamino group attached to the trichloroethyl group .Physical And Chemical Properties Analysis

“N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide” is a white to beige powder . It is soluble in DMSO to a concentration of 25 mg/mL .Aplicaciones Científicas De Investigación

Organic Synthesis

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide is used in organic synthesis to obtain various heterocyclic and acyclic compounds . It’s a classical reagent for the synthesis of 2-amino-1,3-thiazole derivatives, pyrimidine-2-thiones, imidazole-2-thione, and other heterocyclic and acyclic systems .

Component of Drugs

The thiourea fragment of N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide is an active pharmacophore group and is a component of many drugs . It’s used in the pharmaceutical industry for the development of new medications.

Biological Activity

Some derivatives of N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide show high or moderate biological activity . They are known to be effective inhibitors of the GADD34:PP1 holoenzyme complex .

Synthesis of 1,3,4-Thiadiazole Derivatives

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide is used in the synthesis of 1,3,4-thiadiazole derivatives . These derivatives are of great interest for scientific and practical human activities as biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc .

Dihydrofolate Reductase Inhibitor

The compound is a potential inhibitor of dihydrofolate reductase (DHFR) . Molecular docking studies have shown that it surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

Disruption of c-Myc/Max Interaction

The compound has been demonstrated to directly disrupt c-Myc/Max interaction and induce the degradation of c-Myc protein in cells .

Induction of Cell Cycle Arrest

It has been shown to induce cell cycle arrest at S phase .

Promotion of Apoptosis

The compound promotes apoptosis of HL-60 cells . This property makes it a potential candidate for cancer treatment.

Mecanismo De Acción

“N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide”, or Apcin, is an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), a large multimeric complex that functions as a ubiquitin ligase . Apcin prevents substrate recognition and inhibits APC/C-dependent ubiquitylation by binding to the D-box binding site of Cdc20, a coactivator required for full activation of APC/C and substrate recognition .

Propiedades

IUPAC Name |

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl3N4O/c14-13(15,16)11(20-12-17-7-4-8-18-12)19-10(21)9-5-2-1-3-6-9/h1-8,11H,(H,19,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYUQQNACZGDNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)

![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)

![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2615033.png)

![2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2615035.png)

![2-(2-pyridinylmethyl)-2,3-dihydro-1H-naphtho[2',3':4,5]furo[2,3-f][1,3]benzoxazine-7,12-dione](/img/structure/B2615036.png)

![1-Piperidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2615038.png)

![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)

![3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine](/img/structure/B2615043.png)